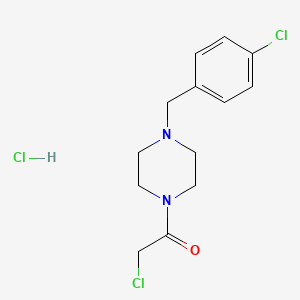

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride” is a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The chlorobenzyl and chloroacetyl groups attached to the piperazine ring could potentially make this compound reactive and useful in various chemical reactions .

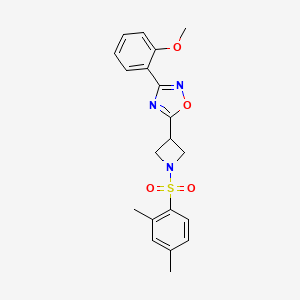

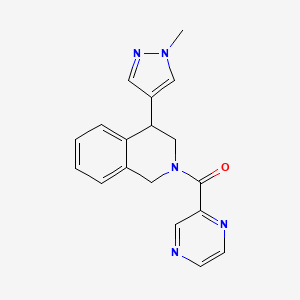

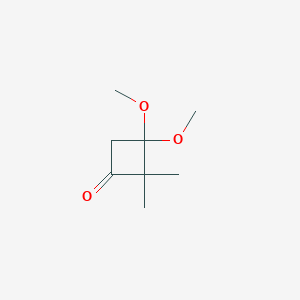

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a piperazine ring substituted with a chloroacetyl group and a 4-chlorobenzyl group . The presence of the chlorine atoms and the potential for hydrogen bonding within the piperazine ring could have significant effects on the compound’s reactivity and physical properties .Chemical Reactions Analysis

As a chlorinated compound, “1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride” would likely undergo nucleophilic substitution reactions . The chloroacetyl group could potentially be replaced by various nucleophiles, leading to a wide range of derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the chloroacetyl and chlorobenzyl groups . It’s likely to be a solid at room temperature, and its solubility would depend on the specific conditions .Applications De Recherche Scientifique

Overview of Arylpiperazine Derivatives

Recent years have seen several arylpiperazine derivatives reaching clinical application stages, primarily for treating depression, psychosis, or anxiety. These compounds, including notable examples like buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites, known for their serotonin receptor-related effects, distribute extensively in tissues, including the brain, and are primarily biotransformed by CYP2D6-dependent oxidation. The variability in metabolite-to-parent drug ratios among individuals suggests individual variability in the expression and activity of CYP3A4 and CYP2D6. This underlines the pharmacological significance of arylpiperazine derivatives in therapeutic applications (Caccia, 2007).

Piperazine and Anti-mycobacterial Activity

Piperazine, a versatile medicinally important scaffold, plays a crucial role in the design of drugs against Mycobacterium tuberculosis (MTB). Numerous potent molecules containing piperazine have shown significant activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The review of anti-mycobacterial compounds highlights the importance of piperazine as a vital building block in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives for Therapeutic Use

The presence of piperazine in a plethora of well-known drugs across various therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents, highlights its significance. Modifications to the piperazine nucleus can significantly influence the medicinal potential of resultant molecules, showcasing the broad potential of piperazine-based molecules in drug discovery (Rathi et al., 2016).

DNA Binding and Piperazine Analogs

The synthetic dye Hoechst 33258, a known minor groove binder of double-stranded B-DNA with specificity for AT-rich sequences, exemplifies the chemical utility of piperazine derivatives. This and related compounds find applications in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors, indicating the versatility of piperazine and its derivatives in biological applications (Issar & Kakkar, 2013).

Piperazine in Antidepressants

The presence of a piperazine substructure in most marketed antidepressants underscores its critical role in drug design, possibly due to its favorable CNS pharmacokinetic profile. Piperazine-based antidepressants exhibit specific binding conformations, highlighting its importance beyond merely enhancing CNS penetration. The ongoing development and synthesis of novel piperazine-based antidepressants, along with structure-activity relationship (SAR) studies, emphasize its central role in designing effective treatments for depression (Kumar et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O.ClH/c14-9-13(18)17-7-5-16(6-8-17)10-11-1-3-12(15)4-2-11;/h1-4H,5-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTMCSSBDCUQFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2440917.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2440918.png)

![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2440921.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2440922.png)

![N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2440927.png)

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2440931.png)

![1-[(8-Chloro-1-naphthyl)sulfonyl]proline](/img/structure/B2440932.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2440940.png)